4-Bromoisoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

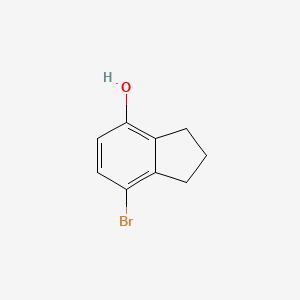

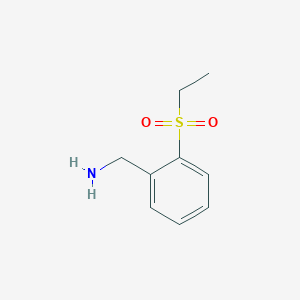

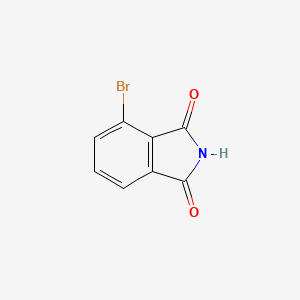

4-Bromoisoindoline-1,3-dione is a chemical compound with the molecular formula C8H4BrNO2 . It has a molecular weight of 226.03 . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has been reported in various studies . One method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 4-Bromoisoindoline-1,3-dione is represented by the linear formula C8H4BrNO2 . The InChI code for this compound is 1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromoisoindoline-1,3-dione are not detailed in the search results, the compound is known to be involved in the synthesis of various isoindoline-1,3-dione derivatives .Physical And Chemical Properties Analysis

4-Bromoisoindoline-1,3-dione is a solid substance . It has a molecular weight of 226.03 and a density of 1.8±0.1 g/cm3 . The compound has a melting point of 260°C .Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have been investigated against blood cancer using K562 and Raji cell lines .

Herbicides

These compounds have also found applications in the field of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.

Colorants and Dyes

The isoindoline-1,3-dione derivatives have been used as colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.

Polymer Additives

These compounds have been used as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

Isoindoline-1,3-dione derivatives have been used in organic synthesis . They can participate in various reactions, leading to the formation of complex organic compounds.

Photochromic Materials

These compounds have found applications in the field of photochromic materials . They can change color when exposed to light, making them suitable for this application.

Anticancer Agents

Specific isoindoline-1,3-dione derivatives have been synthesized and evaluated as anticancer agents . For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed a significant inhibitory effect on the viability of cancer cells .

Fluorescent Probes

Isoindoline-1,3-dione derivatives have been used as fluorescent probes for monitoring the concentration of peroxynitrite . Peroxynitrite is linked to many diseases, and these probes can help in its detection .

Safety and Hazards

Future Directions

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a direction for future research .

Mechanism of Action

Target of Action

4-Bromoisoindoline-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis Similar compounds, isoindolines and isoindoline-1,3-dione, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

It’s known that isoindolines, a similar class of compounds, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially influence the receptor’s activity and result in changes at the cellular level .

Biochemical Pathways

Isoindolines and isoindoline-1,3-dione, similar compounds, have been found to inhibit β-amyloid protein aggregation , which is a key pathway involved in the development of Alzheimer’s disease .

Result of Action

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

properties

IUPAC Name |

4-bromoisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANENLORAJJKWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626856 |

Source

|

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70478-63-6 |

Source

|

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.